![molecular formula C15H13ClO4S B6339348 2-[2-(5-氯噻吩-2-基)-乙烯基]-4,6-二羟基苯甲酸乙酯 CAS No. 365542-89-8](/img/structure/B6339348.png)

2-[2-(5-氯噻吩-2-基)-乙烯基]-4,6-二羟基苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

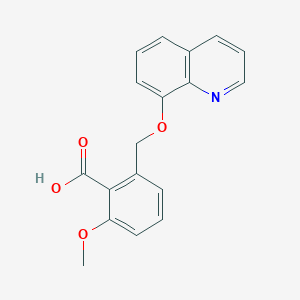

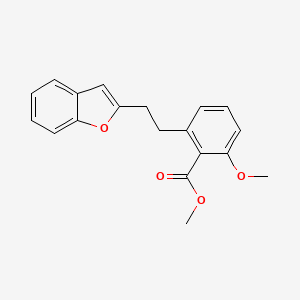

“2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester” is a chemical compound with the molecular formula C15H13ClO4S . Thiophene and its substituted derivatives, such as this compound, are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .

科学研究应用

Suzuki–Miyaura Coupling

MFCD12546776: can be utilized in the Suzuki–Miyaura coupling (SM coupling) , which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. The compound’s structure, containing a thiophene ring, makes it a potential candidate for acting as a boron reagent in this reaction. The SM coupling is known for its mild and functional group tolerant reaction conditions, and the use of organoboron reagents like MFCD12546776 could enhance the reaction’s efficiency and yield .

Antimicrobial Activity

The thiophene moiety present in MFCD12546776 suggests its potential for antimicrobial activity. Thiophene derivatives have been studied for their effectiveness against various microbial strains. The compound could be synthesized and tested for its efficacy against specific bacteria or fungi, contributing to the development of new antimicrobial agents .

Antimycobacterial Activity

Similar to its antimicrobial potential, MFCD12546776 could also be investigated for its antimycobacterial properties. The presence of the 5-chloro-thiophene-2-yl group may enhance its activity against the M. tuberculosis strain. Research could focus on the compound’s ability to inhibit the growth of mycobacteria, which could lead to new treatments for tuberculosis .

Anti-inflammatory Applications

Thiophene derivatives are known to possess anti-inflammatory properties. MFCD12546776 , with its unique structure, could be synthesized and evaluated for its ability to reduce inflammation. This application could be particularly relevant in the development of new drugs for chronic inflammatory diseases .

Anticancer Research

The structural complexity of MFCD12546776 makes it a candidate for anticancer research. Its potential to interact with cancer cell lines could be explored, particularly in terms of its ability to induce apoptosis or inhibit cell proliferation. The compound’s efficacy in various cancer models could lead to the discovery of novel anticancer drugs .

Organic Synthesis

In organic synthesis, MFCD12546776 could serve as a building block for the construction of complex organic molecules. Its vinyl group allows for further functionalization, making it a versatile reagent for synthesizing a wide range of organic compounds with potential pharmaceutical applications .

Material Science

The thiophene ring in MFCD12546776 indicates its potential use in material science, particularly in the development of organic semiconductors. The compound’s electronic properties could be harnessed for the fabrication of organic thin-film transistors or photovoltaic cells .

Analytical Chemistry

MFCD12546776: could be employed in analytical chemistry as a fluorescent probe or reagent. Its structure suggests that it may interact with specific analytes, leading to changes in fluorescence that can be measured and used for the sensitive detection of various substances .

未来方向

Thiophene and its derivatives continue to attract great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity, as well as the development of more effective and selective reaction procedures .

属性

IUPAC Name |

ethyl 2-[(E)-2-(5-chlorothiophen-2-yl)ethenyl]-4,6-dihydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO4S/c1-2-20-15(19)14-9(7-10(17)8-12(14)18)3-4-11-5-6-13(16)21-11/h3-8,17-18H,2H2,1H3/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJPVEGJUWAYKI-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1O)O)C=CC2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(C=C(C=C1O)O)/C=C/C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(5-Chloro-3-phenyl-isoxazol-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339279.png)

![2-Methoxy-6-[2-(2-methylamino-pyridin-3-yl)-ethyl]-benzoic acid methyl ester](/img/structure/B6339280.png)

![4-[2-[4-methoxy-3-[4-[2-(4-pyridinyl)ethenyl]phenoxy]phenyl]ethenyl]pyridine](/img/structure/B6339287.png)

![2-Methoxy-6-[2-(1,2,5-trimethyl-1H-pyrrol-3-yl)-vinyl]-benzoic acid methyl ester](/img/structure/B6339305.png)

![2-[2-(2,4-Dichloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339329.png)

![2-[2-(1H-Indol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339339.png)

![2-[2-(5-Iodo-thiophen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339353.png)

![3,5-Dibromo-2-[2-(5-chloro-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester](/img/structure/B6339361.png)

![2-[2-(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339372.png)